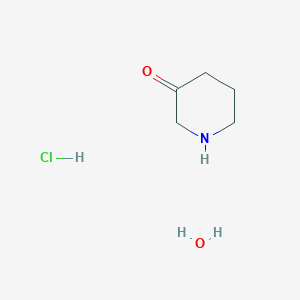
Piperidin-3-one hydrochloride Hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidin-3-one hydrochloride hydrate is a chemical compound that belongs to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom. This compound is widely used in organic synthesis and pharmaceutical research due to its versatile chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of piperidin-3-one hydrochloride hydrate typically involves the hydrogenation of pyridine derivatives. One common method includes the use of cobalt, ruthenium, or nickel-based nanocatalysts to achieve regioselective hydrogenation . Another approach involves the conversion of N-carbethoxy-4-piperidone to piperidone hydrochloride hydrate, which is noted for its high yield and purity .
Industrial Production Methods: Industrial production of this compound often employs large-scale hydrogenation processes. These methods are designed to be cost-effective and environmentally friendly, utilizing catalysts and reaction conditions that minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions: Piperidin-3-one hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and alkylation reactions are frequently performed using reagents like halogens (chlorine, bromine) and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions include various substituted piperidines, piperidinones, and other heterocyclic compounds .
Scientific Research Applications
Piperidin-3-one hydrochloride hydrate is extensively used in scientific research across multiple fields:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a precursor in the synthesis of various drugs, including analgesics and antipsychotics.
Industry: this compound is utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of piperidin-3-one hydrochloride hydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways . For example, it may bind to DNA via intercalation, affecting gene expression and cellular functions .
Comparison with Similar Compounds
Pyridine: A six-membered ring with one nitrogen atom, similar to piperidine but with different chemical properties.
Piperidine: The parent compound of piperidin-3-one, widely used in organic synthesis.
Dihydropyridine: A reduced form of pyridine, used in the synthesis of calcium channel blockers.
Uniqueness: Piperidin-3-one hydrochloride hydrate is unique due to its specific chemical structure, which allows for a wide range of chemical reactions and biological activities. Its versatility in synthesis and application makes it a valuable compound in both research and industry .
Properties
IUPAC Name |
piperidin-3-one;hydrate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO.ClH.H2O/c7-5-2-1-3-6-4-5;;/h6H,1-4H2;1H;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFOMVYAEVZHKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CNC1.O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
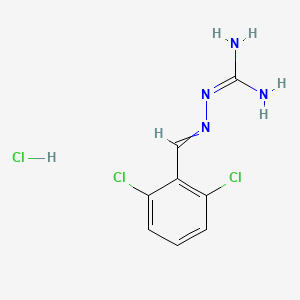
![Potassium 5-[(dimethylamino)methyl]oxolane-2-carboxylate](/img/structure/B7891021.png)
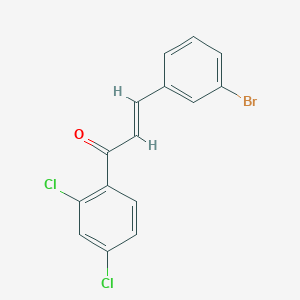
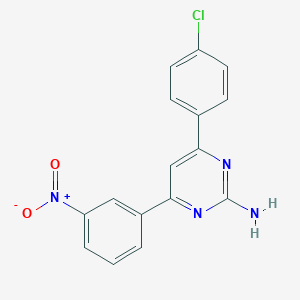

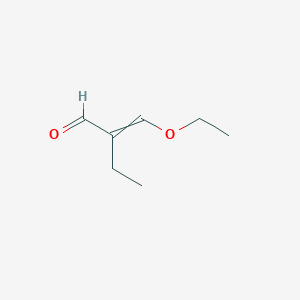
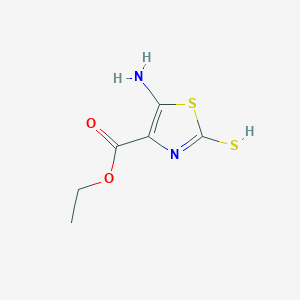
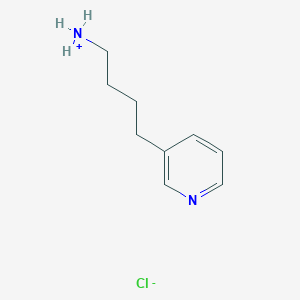
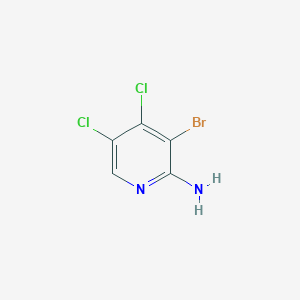

![6-Methoxy-1H-isoxazolo[4,3-c]quinolin-3-one](/img/structure/B7891077.png)
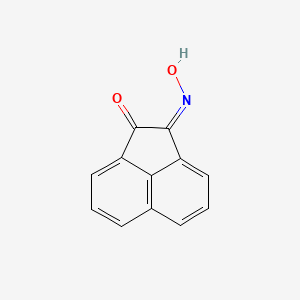
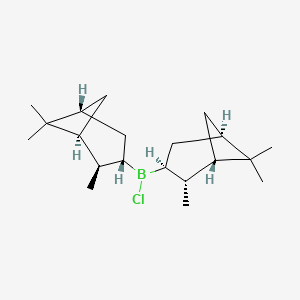
![1'-(Thiazol-2-yl)spiro[indoline-3,4'-piperidin]-2-one](/img/structure/B7891134.png)
